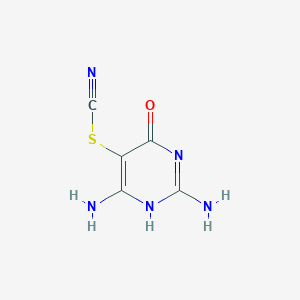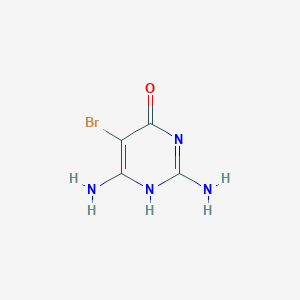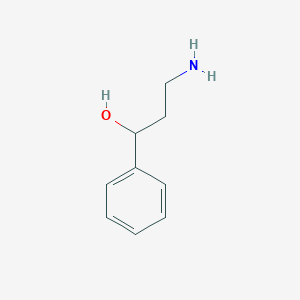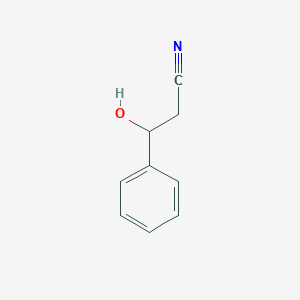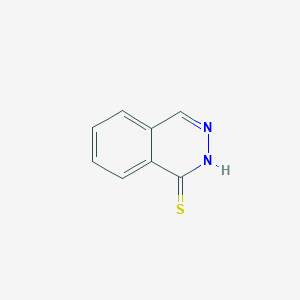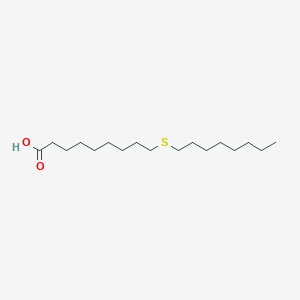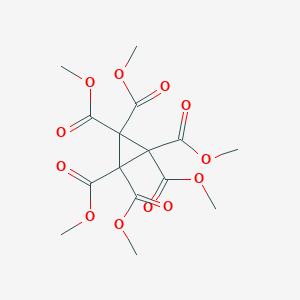
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a chemical compound with the molecular formula C15H18O12 . It has a molecular weight of 390.30 g/mol . The compound is also known by other names such as Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester and MFCD00224129 .
Molecular Structure Analysis
The InChI string for Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate isInChI=1S/C15H18O12/c1-22-7 (16)13 (8 (17)23-2)14 (9 (18)24-3,10 (19)25-4)15 (13,11 (20)26-5)12 (21)27-6/h1-6H3 . The Canonical SMILES string is COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC . Physical And Chemical Properties Analysis
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a molecular weight of 390.30 g/mol . It has a computed XLogP3-AA value of -0.7 , indicating its relative hydrophilicity. The compound has 0 hydrogen bond donors and 12 hydrogen bond acceptors . It has a rotatable bond count of 12 . The exact mass and monoisotopic mass are both 390.07982601 g/mol . The topological polar surface area is 158 Ų , and it has a heavy atom count of 27 .Aplicaciones Científicas De Investigación
Cyclopropane and Its Derivatives
Cyclopropane is a type of cycloalkane molecule that consists of three carbon atoms linked together in a ring, with two hydrogen atoms attached to each carbon atom . It’s a simple organic compound with the molecular formula C3H6 .
Cyclopropane and its derivatives are widely used in various scientific fields, including organic chemistry, medicinal chemistry, and materials science . They are often used as building blocks in the synthesis of more complex organic compounds .
The methods of application or experimental procedures involving cyclopropane and its derivatives can vary widely depending on the specific research context . They might be used as reactants in chemical reactions, or as ligands in coordination chemistry .
The results or outcomes obtained from the use of cyclopropane and its derivatives can also vary widely. For example, in organic synthesis, they might be used to construct complex organic molecules with specific structural and functional properties .
Propiedades
IUPAC Name |
hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFZICYFNDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

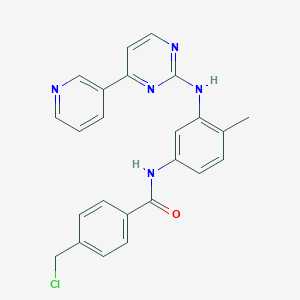
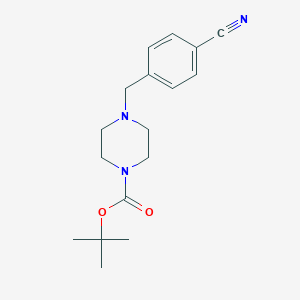
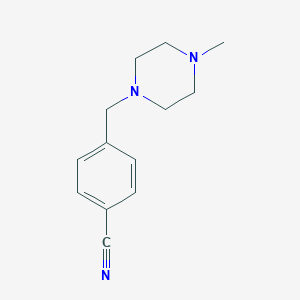
![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)
![5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B18833.png)
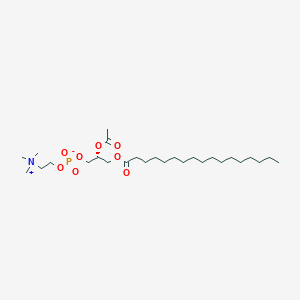
![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)
